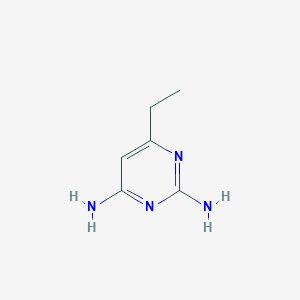

6-乙基嘧啶-2,4-二胺

描述

6-Ethylpyrimidine-2,4-diamine is a chemical compound that has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is critical for DNA synthesis and repair. This makes it a target for antifolate drugs that can treat diseases caused by rapidly dividing cells, such as cancer and infections by certain pathogens like Pneumocystis carinii and Toxoplasma gondii .

Synthesis Analysis

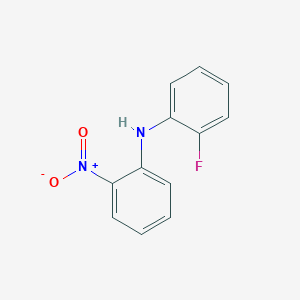

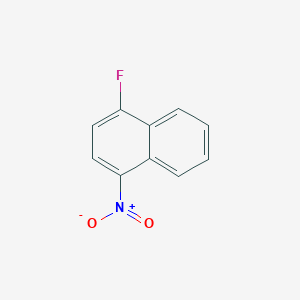

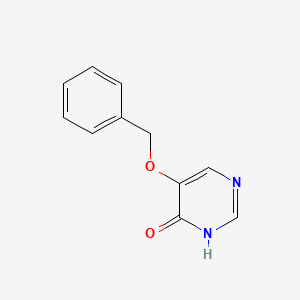

The synthesis of 6-ethylpyrimidine-2,4-diamine derivatives involves the reaction of chloro- or fluoro-nitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives. Additionally, some compounds are synthesized from ethylpyrimidine and the corresponding amine via isobutyl mixed anhydride coupling . Another approach to synthesizing pyrimidine derivatives starts with propionitrile, which is reacted with hydrogen chloride and free ammonia, followed by cyclization with propionamide hydrochloride .

Molecular Structure Analysis

The molecular structure of 6-ethylpyrimidine-2,4-diamine derivatives is characterized by the presence of a pyrimidine ring substituted at the 6-position with an ethyl group and at the 2,4-positions with amino groups. The presence of additional substituents on the aryl ring, such as benzylamino or N-alkylbenzylamino groups, significantly affects the inhibitory activity against DHFR . The crystal structure of related compounds has been determined to facilitate molecular modeling studies .

Chemical Reactions Analysis

The chemical behavior of 6-ethylpyrimidine-2,4-diamine derivatives includes their ability to inhibit DHFR by binding to the enzyme's active site. The introduction of various substituents on the aryl ring can enhance binding and inhibitory activity. The presence of a nitro group in the 3-position of the phenyl ring is particularly effective for maximal enzyme inhibition . Additionally, the reactivity of pyrimidine derivatives with Meerwein reagent to form isomeric reaction products has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethylpyrimidine-2,4-diamine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and biological activity. The compounds exhibit potent inhibitory activity against T. gondii and rat liver DHFR, with IC50 values in the low micromolar to nanomolar range . The crystal structures of related compounds provide insight into their conformation and potential interactions with biological targets .

科学研究应用

抗疟疾活性

6-乙基嘧啶-2,4-二胺衍生物,如吡咪酯,已被研究其抗疟疾特性。吡咪酯的衍生物对小鼠体内的伯氏疟原虫表现出活性,其中一些类似物的治疗比可能比吡咪酯本身更好。这突显了该化合物在新型抗疟疾药物开发中的相关性(Ress et al., 1976)。

抗病毒特性

研究表明,某些6-乙基嘧啶-2,4-二胺衍生物可以抑制细胞培养中的逆转录病毒复制。例如,特定的衍生物表现出对人类免疫缺陷病毒和莫洛尼小鼠肉瘤病毒诱导的细胞病变具有抑制活性,使它们成为抗病毒药物开发的潜在候选药物(Hocková等,2003)。

结合机制和酶活性增强的见解

对吡咪酯及其衍生物的结构特征进行的研究提供了对其抑制活性和分子伴侣效力的见解。这些发现对于理解不同位置的修饰如何影响化合物的生物活性至关重要,这可以为设计更有效的药物(Tropak et al., 2015)提供信息。

抑制病原体中双氢叶酸还原酶的作用

已经证明6-乙基嘧啶-2,4-二胺衍生物是卡氏肺孢子虫和弓形虫等病原体中双氢叶酸还原酶的有效抑制剂。这种抑制对于抗真菌和抗寄生虫疗法至关重要,暗示了在治疗由这些病原体引起的感染中的潜在应用(Robson et al., 1997)。

在药物化学中的应用

6-乙基嘧啶-2,4-二胺及其衍生物已被用于合成各种生物活性化合物。这些物质对不同细胞系表现出显著的抗增殖活性,表明它们在新型抗癌药物开发中的潜力(Otmar et al., 2004)。

安全和危害

未来方向

While specific future directions for the study of 6-Ethylpyrimidine-2,4-diamine are not mentioned in the literature, research into similar compounds often focuses on understanding their biological activity, developing more efficient synthesis methods, and exploring their potential applications in medicine and other fields .

属性

IUPAC Name |

6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpyrimidine-2,4-diamine | |

CAS RN |

514854-12-7 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

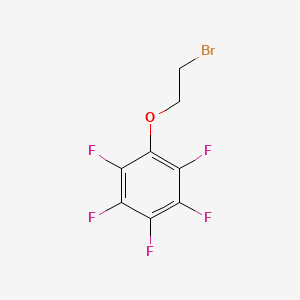

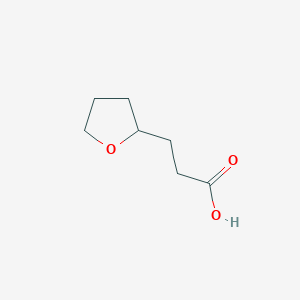

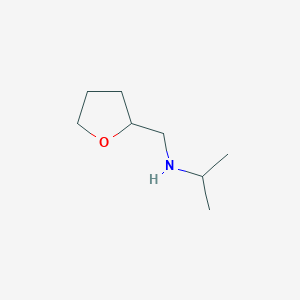

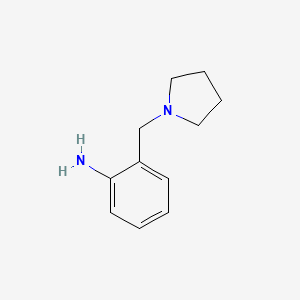

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)